molecular formula C6H9N5O2 B1381208 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid CAS No. 1379173-03-1

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid

Cat. No.: B1381208
CAS No.: 1379173-03-1
M. Wt: 183.17 g/mol
InChI Key: LSQOAPGHUOLVNK-UHFFFAOYSA-N
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Description

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic flux . These cellular effects highlight the compound’s potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of specific enzymes, leading to their inhibition and subsequent changes in metabolic pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have also revealed that the compound can have sustained effects on cellular metabolism and gene expression . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s effects become more pronounced at certain dosage levels . These dosage effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites . For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to changes in nucleotide levels and overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution within cells and tissues, affecting its overall biochemical properties and cellular effects . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with dimethylamine and ammonia. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with dimethylamine in an organic solvent such as dichloromethane or acetonitrile. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Step 2: The resulting intermediate is then treated with ammonia to introduce the amino group at the 4-position of the triazine ring. This step is typically performed at room temperature.

    Step 3: The final product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dimethylamino groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives with various functional groups.

    Oxidation Reactions: Oxidized triazine derivatives.

    Reduction Reactions: Reduced triazine derivatives with amine groups.

Scientific Research Applications

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.

    Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Pyrimidines are structurally similar to triazines and share some biological activities, such as anticancer and antimicrobial properties.

    Purine Derivatives: Purines also have a similar heterocyclic structure and are involved in various biological processes, including DNA and RNA synthesis.

    Other Triazine Derivatives: Compounds like melamine and cyanuric acid are also triazines with distinct applications in materials science and agriculture.

Uniqueness

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dimethylamino groups enhances its reactivity and potential for forming diverse derivatives with various applications.

Properties

IUPAC Name

4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOAPGHUOLVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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